Lipophilicity (XLogP3) Comparison: 3-Chlorophenyl vs. 2-Methoxynaphthalen-1-yl Analog
The target compound exhibits a computed XLogP3 of 2.5, which is 0.6 log units lower than its closest cataloged analog, the 2-methoxynaphthalen-1-yl derivative (CAS 2034557-24-7, XLogP3 = 3.1) [1][2]. This difference places the target compound within the optimal lipophilicity range (LogP 1–3) recommended for oral drug-likeness per Lipinski's Rule of Five, whereas the comparator exceeds this threshold, carrying a higher risk of poor aqueous solubility and promiscuous target binding [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | CAS 2034557-24-7 (2-methoxynaphthalen-1-yl analog): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = -0.6 (target is 0.6 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
This difference in lipophilicity is sufficient to measurably alter membrane permeability, metabolic stability, and off-target binding profiles, making the two compounds non-interchangeable in cellular assays and in vivo studies.
- [1] PubChem. Compound Summary for CID 91813844: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 91813845: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide. National Center for Biotechnology Information. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
